molecular formula C8H10N2O2 B13305179 1-(1-Methyl-1H-pyrazol-3-yl)butane-1,3-dione

1-(1-Methyl-1H-pyrazol-3-yl)butane-1,3-dione

Cat. No.: B13305179
M. Wt: 166.18 g/mol
InChI Key: RXWQAJJUBXDFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-1H-pyrazol-3-yl)butane-1,3-dione is a compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Chemical Reactions Analysis

1-(1-Methyl-1H-pyrazol-3-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-3-yl)butane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The exact pathways involved depend on the specific application and the derivative used .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)butane-1,3-dione

InChI

InChI=1S/C8H10N2O2/c1-6(11)5-8(12)7-3-4-10(2)9-7/h3-4H,5H2,1-2H3

InChI Key

RXWQAJJUBXDFJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=NN(C=C1)C

Origin of Product

United States

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